2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile
Description
2-(Methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. Key structural attributes include:
- Cyclopenta[d]pyrimidine backbone: A six-membered pyrimidine ring fused to a five-membered cyclopentane ring, creating a rigid, planar structure.
- Substituents: A methylthio (-SMe) group at position 2 and a cyano (-CN) group at position 5.
Properties
Molecular Formula |
C9H7N3S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-methylsulfanyl-7aH-cyclopenta[d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C9H7N3S/c1-13-9-11-5-7-3-2-6(4-10)8(7)12-9/h2-3,5,8H,1H3 |
InChI Key |
IISBHZVYJUCIMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2C(=CC=C2C#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the function of specific proteins. For example, it may act as an ATP mimetic, inhibiting kinase activity by competing with ATP for binding to the enzyme. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)
The CAPD series (e.g., CAPD-1 to CAPD-4) shares a cyclopenta[b]pyridine core but differs in substitution patterns:
- Substituents: These compounds feature 2-alkoxy and 7-arylidene groups, compared to the 2-methylthio and 7-cyano groups in the target compound .
| Property | Target Compound | CAPD Derivatives |
|---|---|---|
| Core Structure | Cyclopenta[d]pyrimidine | Cyclopenta[b]pyridine |
| Position 2 Substituent | Methylthio (-SMe) | Alkoxy (-OR) |
| Position 7 Substituent | Cyano (-CN) | Arylidene (Ar-CH=) |
| Key Reactivity | Electrophilic substitution at SMe | Nucleophilic attack at alkoxy group |
| Potential Applications | Enzyme inhibition (hypothesized) | Fluorescent materials, catalysis |
(b) Pyrrolo[3,2-d]pyrimidine Carbonitriles
Compounds like 4-amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile () exhibit a tricyclic pyrrolopyrimidine core. Unlike the target compound:
- Electronic Effects : The fused pyrrole ring introduces greater electron density, enhancing π-π stacking interactions.
- Functional Groups: A 4-amino group replaces the methylthio group, altering hydrogen-bonding capabilities .
Electronic and Steric Effects
- Methylthio (-SMe) vs. Alkoxy (-OR): The methylthio group is a weaker electron donor than alkoxy groups, reducing electron density at position 2. This may decrease susceptibility to oxidation but increase stability in acidic conditions . Alkoxy groups in CAPD derivatives enhance solubility in polar solvents, whereas the methylthio group may improve lipophilicity .
- Cyano (-CN) vs. Arylidene (Ar-CH=): The cyano group at position 7 in the target compound acts as a strong electron-withdrawing group, polarizing the ring and directing electrophilic attacks to specific positions. Arylidene groups in CAPD derivatives introduce extended conjugation, enabling applications in optoelectronics .
Biological Activity
2-(Methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique cyclopentapyrimidine structure, which is significant in conferring its biological properties. Its chemical formula is , indicating the presence of a methylthio group and a carbonitrile moiety, both of which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antiviral Properties : It has been explored for its potential in inhibiting viral replication, particularly in Hepatitis C virus (HCV) models.
- Antimicrobial Effects : The compound has shown promise against certain bacterial strains.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
-
Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential.
Cell Line IC50 (µM) MCF-7 15 A549 20 - Mechanistic Insights : Further investigations revealed that the compound inhibits the PI3K/Akt pathway, a critical regulator of cell survival, leading to increased apoptosis in treated cells.
Antiviral Activity
The antiviral potential of this compound has been evaluated against HCV.
-
Inhibition Studies : In vitro assays showed that the compound significantly reduces viral load in infected cell cultures, with an EC50 value of approximately 25 nM.
Compound EC50 (nM) This compound 25 Reference Compound (e.g., Sofosbuvir) 5
Antimicrobial Activity
The compound's antimicrobial properties were tested against various bacterial strains, including E. coli and S. aureus.
-
Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
